molecular formula C15H20N6O3 B11262823 N~2~,N~2~-diethyl-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~,N~2~-diethyl-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11262823
M. Wt: 332.36 g/mol
InChI Key: FYJIWKJLTHBGBU-UHFFFAOYSA-N
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Description

N2,N2-diethyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with diethyl, methoxyphenyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-diethyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step reactions. One common method includes the reaction of hydrazinyl pyrimidine derivatives with different electrophilic species such as ethyl acetoacetate, ethyl 4,4,4-trifluoro acetoacetate, and phenyl isothiocyanate . These reactions often follow a cyclocondensation mechanism to afford the corresponding derivatives. Additionally, condensation reactions of hydrazine derivatives with various carbonyl compounds under conventional heating or microwave irradiation conditions are employed to produce Schiff base derivatives bearing the pyrimidine moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of microwave-assisted synthesis and other advanced techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N2-diethyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophilic reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrimidines and other functionalized pyrimidine derivatives.

Scientific Research Applications

N2,N2-diethyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2,N2-diethyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in critical biological processes, such as cell cycle regulation and apoptosis. Molecular docking studies have shown that it can interact with cyclin-dependent protein kinase 2 (CDK-2) and B-cell lymphoma 2 (BCL-2), which play key roles in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N2,N2-diethyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine stands out due to its unique substitution pattern on the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H20N6O3

Molecular Weight

332.36 g/mol

IUPAC Name

2-N,2-N-diethyl-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C15H20N6O3/c1-4-20(5-2)15-18-13(16)12(21(22)23)14(19-15)17-10-6-8-11(24-3)9-7-10/h6-9H,4-5H2,1-3H3,(H3,16,17,18,19)

InChI Key

FYJIWKJLTHBGBU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C(=N1)NC2=CC=C(C=C2)OC)[N+](=O)[O-])N

Origin of Product

United States

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